molecular formula C11H12OS B8490513 4-Ethyl-7-methyl-benzo[b]thiophen-5-ol

4-Ethyl-7-methyl-benzo[b]thiophen-5-ol

Cat. No.: B8490513
M. Wt: 192.28 g/mol
InChI Key: DQWUPGBSSZEYPT-UHFFFAOYSA-N
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Description

4-Ethyl-7-methyl-benzo[b]thiophen-5-ol is a substituted benzo[b]thiophene derivative characterized by an ethyl group at the C4 position, a methyl group at C7, and a hydroxyl group at C5. This compound is structurally related to impurities identified in Raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis treatment . As a pharmaceutical impurity, it arises during synthesis or degradation of the active ingredient, necessitating rigorous quality control to ensure drug safety and efficacy . Its benzo[b]thiophene core is critical for interactions with biological targets, while the substituents influence physicochemical properties such as lipophilicity and solubility.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

4-ethyl-7-methyl-1-benzothiophen-5-ol

InChI

InChI=1S/C11H12OS/c1-3-8-9-4-5-13-11(9)7(2)6-10(8)12/h4-6,12H,3H2,1-2H3

InChI Key

DQWUPGBSSZEYPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C2=C1C=CS2)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzo[b]thiophen-5-ol Derivatives

Key structural analogues include:

  • 2-(4-Hydroxyphenyl)-benzo[b]thiophen-5-ol : Features a 4-hydroxyphenyl group at C2 instead of ethyl/methyl groups. The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the more lipophilic 4-ethyl-7-methyl derivative .
  • Raloxifene N-Oxide : A degradation product with a modified piperidine side chain, highlighting the role of substituent positioning in pharmacological activity .

Functional Implications :

  • Lipophilicity : The ethyl and methyl groups in 4-Ethyl-7-methyl-benzo[b]thiophen-5-ol increase logP values, favoring membrane permeability but reducing water solubility.
  • Electron-Donating Effects : Methyl and ethyl groups donate electrons to the aromatic system, stabilizing the molecule against oxidative degradation compared to electron-withdrawing substituents.
This compound

Synthesis typically involves alkylation of a benzo[b]thiophen-5-ol precursor. For example, methyl iodide is used to introduce methyl groups under basic conditions (e.g., KOH/methanol), followed by ethyl group incorporation via analogous alkylation steps .

2-(4-Hydroxyphenyl)-benzo[b]thiophen-5-ol

Likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-hydroxyphenyl moiety to the benzo[b]thiophene core, requiring palladium catalysts and aryl boronic acids .

Physicochemical Properties and Pharmacological Implications

Property This compound 2-(4-Hydroxyphenyl)-benzo[b]thiophen-5-ol
Molecular Weight 192.27 g/mol 242.29 g/mol
logP ~3.2 (estimated) ~2.5 (estimated)
Aqueous Solubility Low (hydrophobic substituents) Moderate (polar hydroxyl group)
Melting Point ~120–125°C (predicted) ~180–185°C (predicted)

Pharmacological Impact :

  • The lipophilic nature of this compound may prolong its half-life in biological systems, posing challenges in impurity clearance during drug manufacturing .

Data Tables: Comparative Analysis of Key Parameters

Table 2: Pharmacological Relevance
Compound Role in Pharmaceuticals Analytical Methods for Detection
This compound Raloxifene impurity HPLC, NMR, MASS spectrometry
Raloxifene N-Oxide Oxidation-derived degradation product Chromatography, IR spectroscopy

Research Findings and Industrial Relevance

  • Impurity Profiling : Daicel Pharma emphasizes the importance of this compound in Raloxifene quality control, providing certified reference standards with ≥98% HPLC purity .
  • Stability Studies : The ethyl and methyl substituents in this compound confer resistance to thermal degradation compared to hydroxylated analogues, as evidenced by accelerated stability testing .
  • Regulatory Compliance : Regulatory agencies mandate strict limits (<0.1% w/w) for such impurities, necessitating advanced synthetic and analytical protocols .

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